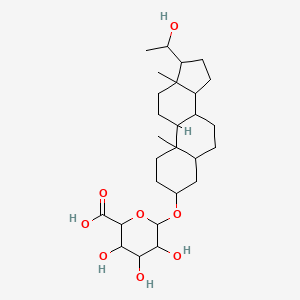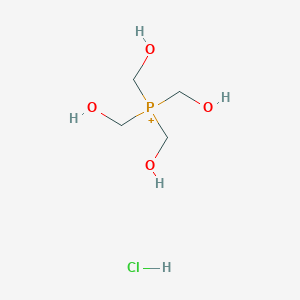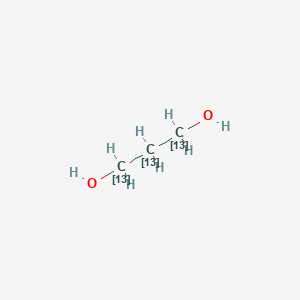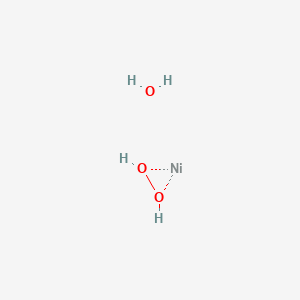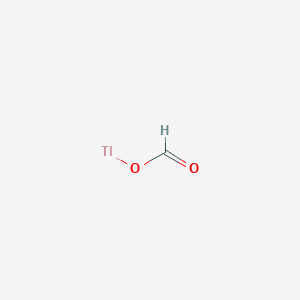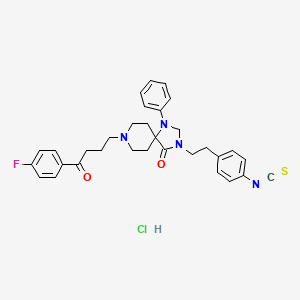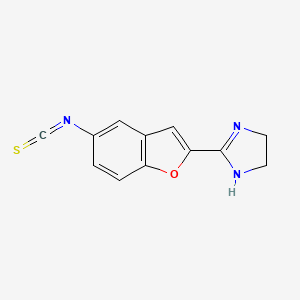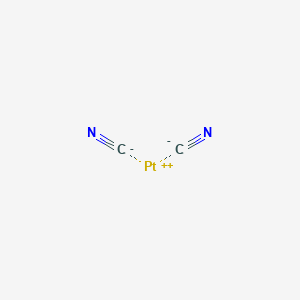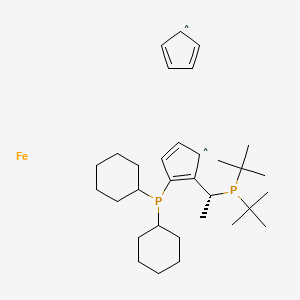
Josiphos SL-J009-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Josiphos SL-J009-2 is a palladacycle complex that belongs to the Josiphos family of ligands. These ligands are known for their high efficiency in catalysis, particularly in cross-coupling reactions. This compound is widely used in organic synthesis due to its ability to facilitate various chemical transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Josiphos SL-J009-2 is synthesized through a series of reactions involving the formation of a palladium complex with a Josiphos ligand. The synthesis typically involves the reaction of a palladium precursor with the Josiphos ligand under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The industrial production also emphasizes safety and environmental considerations, ensuring that the process is both efficient and sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Josiphos SL-J009-2 undergoes various types of reactions, including:
Cross-Coupling Reactions: These include Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling.
Buchwald-Hartwig Amination: This reaction involves the formation of carbon-nitrogen bonds.
Hydrogenation: This compound can also facilitate hydrogenation reactions.
Common Reagents and Conditions
The common reagents used in reactions with this compound include:
Aryl Halides: Used in cross-coupling reactions.
Amines: Used in Buchwald-Hartwig amination.
Hydrogen Gas: Used in hydrogenation reactions.
The reaction conditions typically involve the use of solvents such as toluene, ethanol, or dimethylformamide, and the reactions are often carried out at elevated temperatures and pressures .
Major Products Formed
The major products formed from reactions involving this compound include:
Biaryl Compounds: Formed in Suzuki-Miyaura coupling.
Amines: Formed in Buchwald-Hartwig amination.
Hydrogenated Compounds: Formed in hydrogenation reactions.
Wissenschaftliche Forschungsanwendungen
Josiphos SL-J009-2 has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Used in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of Josiphos SL-J009-2 involves the coordination of the Josiphos ligand to the palladium center, which facilitates the activation of substrates and the formation of new chemical bonds. The molecular targets include aryl halides, amines, and hydrogen gas, and the pathways involved include oxidative addition, transmetalation, and reductive elimination .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Josiphos SL-J009-1: Another palladacycle complex with similar catalytic properties.
JackiePhos: A phosphine ligand used in similar cross-coupling reactions.
RockPhos: Another ligand used in palladium-catalyzed reactions.
Uniqueness
Josiphos SL-J009-2 is unique due to its high efficiency and selectivity in catalysis. It offers better performance in certain reactions compared to similar compounds, making it a preferred choice in many synthetic applications .
Eigenschaften
Molekularformel |
C32H52FeP2 |
|---|---|
Molekulargewicht |
554.5 g/mol |
InChI |
InChI=1S/C27H47P2.C5H5.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h14,19-23H,8-13,15-18H2,1-7H3;1-5H;/t21-;;/m1../s1 |
InChI-Schlüssel |
FFFWTQLOUUWUJJ-GHVWMZMZSA-N |
Isomerische SMILES |
C[C@H](C1=C(C=C[CH]1)P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1=C[CH]C=C1.[Fe] |
Kanonische SMILES |
CC(C1=C(C=C[CH]1)P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1=C[CH]C=C1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


